molecular formula C11H14O3 B13104459 (S)-3-(M-Tolyloxy)butanoic acid

(S)-3-(M-Tolyloxy)butanoic acid

Cat. No.: B13104459
M. Wt: 194.23 g/mol
InChI Key: ZCZHUKQNARWISL-VIFPVBQESA-N
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Description

(S)-3-(M-Tolyloxy)butanoic acid is an organic compound characterized by the presence of a butanoic acid moiety attached to a tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(M-Tolyloxy)butanoic acid typically involves the reaction of (S)-3-hydroxybutanoic acid with m-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the butanoic acid is replaced by the tolyloxy group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(M-Tolyloxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The tolyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-(M-Tolyloxy)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(M-Tolyloxy)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(M-Tolyloxy)propionic acid
  • 2-(M-Tolyloxy)acetamide
  • 1,2-Bis(M-Tolyloxy)ethane

Uniqueness

(S)-3-(M-Tolyloxy)butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(3S)-3-(3-methylphenoxy)butanoic acid

InChI

InChI=1S/C11H14O3/c1-8-4-3-5-10(6-8)14-9(2)7-11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)/t9-/m0/s1

InChI Key

ZCZHUKQNARWISL-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=CC=C1)O[C@@H](C)CC(=O)O

Canonical SMILES

CC1=CC(=CC=C1)OC(C)CC(=O)O

Origin of Product

United States

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